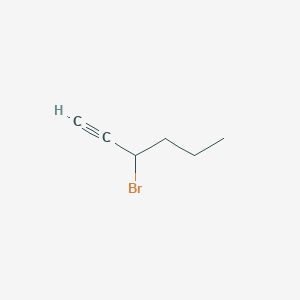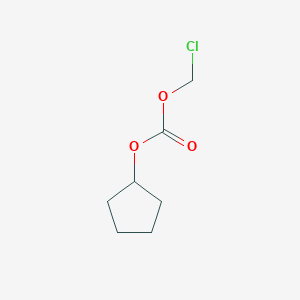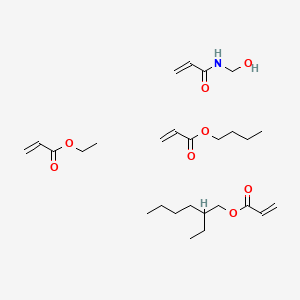
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is synthesized through the polymerization of its monomeric components, resulting in a material with unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester, 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors with precise control over reaction parameters. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is then heated to the required temperature to initiate polymerization. The polymerization process is monitored to ensure consistent product quality, and the resulting polymer is purified and processed into the desired form for various applications.
化学反応の分析
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific biological effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.
類似化合物との比較
Similar Compounds
Polyacrylic acid: A simpler polymer with similar properties but different applications.
Poly(methyl methacrylate): Another acrylic polymer with distinct mechanical and optical properties.
Poly(2-ethylhexyl acrylate): A related polymer with similar monomeric components but different properties.
Uniqueness
The uniqueness of 2-propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide lies in its combination of monomeric components, which impart specific properties such as flexibility, chemical resistance, and biocompatibility. This makes it suitable for a wide range of applications that other similar polymers may not be able to fulfill.
特性
CAS番号 |
42815-42-9 |
|---|---|
分子式 |
C27H47NO8 |
分子量 |
513.7 g/mol |
IUPAC名 |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C7H12O2.C5H8O2.C4H7NO2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7) |
InChIキー |
WKCMHSRJAGYGNK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)NCO |
関連するCAS |
42815-42-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



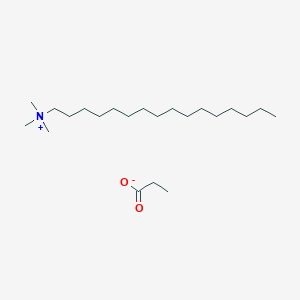
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
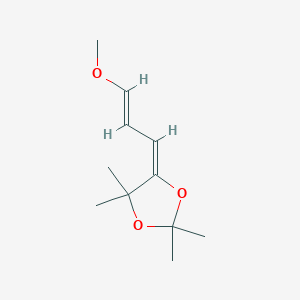
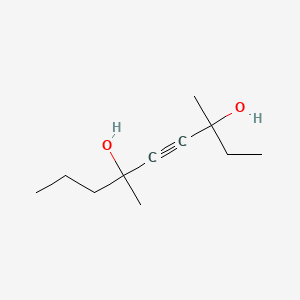


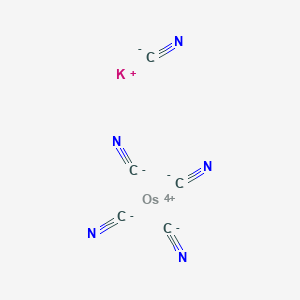
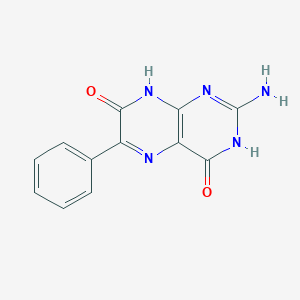
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)


